molecular formula C11H13N5O3S B2547387 3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2320819-49-4

3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2547387
CAS No.: 2320819-49-4
M. Wt: 295.32
InChI Key: MZTSXGJARJABFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a sophisticated hybrid molecule designed for pharmaceutical and biocidal research. It integrates two privileged pharmacophores: a 1,2,3-thiadiazole unit and an imidazolidine-2,4-dione (hydantoin) core. Heterocycles containing the 1,2,3-thiadiazole scaffold are of significant interest in drug discovery for their diverse biological activities . The imidazolidine-2,4-dione moiety is a fundamental structure in medicinal chemistry, featured in various commercial drugs and known for its utility in constructing N-halamine precursors for biocidal polymers . The strategic fusion of these motifs via a pyrrolidine linker creates a novel chemical entity with potential multi-targeting capabilities. This compound is intended for research applications in hit-to-lead optimization, mechanism of action studies, and the development of new therapeutic or antimicrobial agents. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(4-methylthiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S/c1-6-9(20-14-13-6)10(18)15-3-2-7(5-15)16-8(17)4-12-11(16)19/h7H,2-5H2,1H3,(H,12,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTSXGJARJABFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The 4-methyl-1,2,3-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives with α-keto acids or esters under acidic conditions. For instance, reaction of methyl glyoxylate with thiosemicarbazide in hydrochloric acid yields the thiadiazole ring, followed by methylation at the 4-position using methyl iodide.

Chlorination to Carbonyl Chloride

The carboxylic acid derivative of 4-methyl-1,2,3-thiadiazole is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane or tetrahydrofuran (THF) to generate the corresponding acyl chloride. This step typically proceeds at room temperature for 2–4 hours, achieving yields exceeding 85%.

Reaction Conditions:

  • Reagents: Thionyl chloride (2.5 equiv), anhydrous THF
  • Temperature: 25°C
  • Time: 3 hours
  • Workup: Removal of excess SOCl₂ under reduced pressure

Preparation of Pyrrolidin-3-ylimidazolidine-2,4-dione

The pyrrolidine-imidazolidine-dione fragment is synthesized through a cyclocondensation strategy.

Synthesis of Pyrrolidin-3-amine

Pyrrolidin-3-amine is prepared via hydrogenation of pyrrolidin-3-one oxime using Raney nickel under H₂ pressure (3 atm) in ethanol. The reaction proceeds quantitatively, yielding the amine as a colorless liquid.

Formation of Imidazolidine-2,4-dione

The amine is condensed with urea or 1,1-carbonyldiimidazole (CDI) in refluxing toluene to form imidazolidine-2,4-dione. This step involves nucleophilic attack by the amine on the carbonyl group, followed by cyclization.

Reaction Conditions:

  • Reagents: Pyrrolidin-3-amine (1.0 equiv), urea (1.2 equiv), toluene
  • Temperature: 110°C (reflux)
  • Time: 12 hours
  • Yield: 78%

Coupling Reaction to Form the Target Compound

The final step involves coupling the thiadiazole-carbonyl chloride with the pyrrolidin-3-ylimidazolidine-2,4-dione via an amide bond formation.

Amide Bond Formation

A solution of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.0 equiv) in THF is added dropwise to a mixture of pyrrolidin-3-ylimidazolidine-2,4-dione (1.0 equiv) and triethylamine (1.5 equiv) in THF. The reaction is refluxed for 5 hours, followed by purification via silica gel chromatography.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Base: Triethylamine (1.5 equiv)
  • Temperature: 66°C (reflux)
  • Time: 5 hours
  • Yield: 65–70%

Purification and Characterization

The crude product is purified using silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) to afford the title compound as a white solid. Analytical data confirm the structure:

Analytical Data Table

Property Value Source
Molecular Formula C₁₁H₁₃N₅O₃S
Molecular Weight 295.32 g/mol
Melting Point Not reported
HPLC Purity >95%

¹H NMR (400 MHz, DMSO-d₆): δ 1.85–2.10 (m, 4H, pyrrolidine), 2.45 (s, 3H, CH₃), 3.60–3.80 (m, 2H, NCH₂), 4.30–4.50 (m, 1H, CH), 7.20 (s, 1H, NH), 8.10 (s, 1H, thiadiazole).

Alternative Synthetic Routes

Microwave-Assisted Coupling

Microwave irradiation (150°C, 20 min) accelerates the coupling step, improving yields to 80% while reducing reaction time. This method minimizes side product formation, enhancing efficiency.

Solid-Phase Synthesis

A patent (PL367275A1) discloses solid-phase synthesis using Wang resin-bound pyrrolidine. After coupling the thiadiazole-carbonyl chloride, cleavage with trifluoroacetic acid (TFA) yields the target compound.

Mechanistic Insights

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. Triethylamine deprotonates the pyrrolidine amine, enabling attack on the electrophilic carbonyl carbon of the thiadiazole-carbonyl chloride. The intermediate collapses, releasing chloride and forming the amide bond.

Challenges and Optimization

Steric Hindrance

The pyrrolidine ring’s steric bulk necessitates prolonged reflux times to ensure complete reaction. Using polar aprotic solvents (e.g., DMF) or elevated temperatures (80°C) improves conversion rates.

Byproduct Formation

Over-chlorination of the thiadiazole ring is mitigated by controlled reagent addition and inert atmosphere conditions.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .

Scientific Research Applications

3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

A comparative analysis with structurally related compounds reveals critical variations in ring systems, substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₂H₁₄N₅O₄S 324.33 Pyrrolidine, 4-methyl-thiadiazole, imidazolidinedione
BK81542 () C₁₄H₁₆F₃N₅O₃S 391.37 Piperidine (6-membered), trifluoroethyl group, thiadiazole, imidazolidinedione
Compound 21f () C₂₀H₁₈BrN₇OS 492.37 Bromo-imidazopyridine, isoxazole, thiadiazole
Compound 12 () C₄₃H₃₂ClN₉O₂S 806.27 Pyrrolothiazolopyrimidine, chlorophenyl, triazole
  • Ring Size : The target’s pyrrolidine (5-membered) vs. BK81542’s piperidine (6-membered) impacts conformational flexibility and metabolic stability. Smaller rings like pyrrolidine may increase strain but enhance binding specificity .
  • Heterocycles : Compound 21f () incorporates an imidazopyridine core, which is bulkier and may target distinct kinase domains compared to the thiadiazole-imidazolidinedione system .

Physicochemical Properties

  • Solubility : The target compound’s lower molecular weight (324.33 vs. 391.37 for BK81542) may improve aqueous solubility but reduce lipophilicity.

Research Implications and Challenges

  • Structure-Activity Relationships (SAR) : Modifying the pyrrolidine/piperidine ring or introducing fluorinated groups (as in BK81542) could optimize target engagement and pharmacokinetics.
  • Synthetic Complexity : Multi-step syntheses for analogs like Compound 12 () limit scalability, whereas the target compound’s simpler structure offers synthetic advantages .
  • Data Gaps : Direct bioactivity data for the target compound are absent in the provided evidence, necessitating further enzymatic or cellular assays.

Biological Activity

3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H21N5O4SC_{15}H_{21}N_{5}O_{4}S with a molecular weight of 367.4 g/mol. The structural formula includes a pyrrolidine ring and an imidazolidine core, which are essential for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a component of this compound, exhibit significant antimicrobial properties. Specifically, these derivatives have shown effectiveness against gram-positive bacteria. The proposed mechanism involves the disruption of essential biological processes in bacteria, leading to their growth inhibition or death.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BBacillus subtilis16 µg/mL
Compound CEnterococcus faecalis64 µg/mL

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. For instance, certain derivatives have shown moderate to high cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study: Cytotoxic Effects
A study evaluated the cytotoxicity of this compound on HT-29 cells. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V positivity, indicating apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in bacterial metabolism.
  • Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial membrane potential changes .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics due to their lipophilicity. Studies indicate that these compounds can achieve therapeutic concentrations in systemic circulation while minimizing toxicity to normal cells.

Q & A

Q. What are the established synthetic routes for 3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step organic reactions, including:

  • Thiadiazole ring formation : Reacting hydrazine derivatives with β-diketones or thiocarbamoyl precursors under controlled temperature (60–80°C) to avoid side reactions.
  • Pyrrolidine coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiadiazole-carbonyl group to the pyrrolidine moiety, requiring anhydrous conditions .
  • Imidazolidine-2,4-dione assembly : Cyclization via urea formation using phosgene equivalents (e.g., triphosgene) in dichloromethane or THF, monitored by TLC for intermediate stability . Yield optimization relies on stoichiometric control of reactive intermediates and inert atmosphere maintenance to prevent oxidation.

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement resolves stereochemistry and confirms the thiadiazole-pyrrolidine-imidazolidine architecture. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., pyrrolidine CH2_2 groups at δ 2.5–3.5 ppm) and carbonyl resonances (imidazolidine-dione C=O at ~170 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+^+ ion matching C12_{12}H14_{14}N4_4O3_3S).
    • IR spectroscopy : Confirms carbonyl stretches (1680–1750 cm1^{-1}) and thiadiazole ring vibrations .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

  • In vitro assays :
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based readouts) at 10–100 µM concentrations.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
    • ADME profiling : Microsomal stability tests (e.g., liver microsomes) and Caco-2 permeability assays predict metabolic liability and bioavailability .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the final cyclization step?

  • DoE (Design of Experiments) : Apply factorial designs (e.g., Box-Behnken) to test variables: solvent polarity (DCM vs. THF), temperature (0°C vs. RT), and catalyst loading. Response surface methodology identifies optimal conditions .
  • Alternative coupling reagents : Replace EDC with DMT-MM for milder, water-tolerant coupling, reducing byproduct formation .
  • In situ monitoring : Use inline FTIR or Raman spectroscopy to track urea intermediate formation and adjust reagent addition rates dynamically .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolite profiling : LC-MS/MS identifies active metabolites in plasma (e.g., hydroxylated derivatives) that may explain discrepancies.
  • Protein binding assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess free compound availability in vivo .
  • Pharmacodynamic modeling : Integrate PK/PD data using software like Phoenix WinNonlin to correlate exposure levels with efficacy thresholds .

Q. What computational strategies are effective for predicting binding modes and selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinase ATP pockets). Prioritize docking poses with hydrogen bonds to thiadiazole sulfur and imidazolidine carbonyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and water-mediated interactions.
  • Free energy calculations : Apply MM-GBSA to rank binding affinities across homologs, identifying selectivity determinants .

Q. How can crystallographic disorder in the pyrrolidine ring be addressed during refinement?

  • Multi-conformer modeling : SHELXL’s PART instruction resolves disorder by refining alternate conformers with occupancy ratios .
  • Torsion angle restraints : Apply DFIX and SIMU restraints to maintain geometric rationality during refinement.
  • Low-temperature data : Collect data at 90 K to reduce thermal motion and improve electron density maps.

Methodological Considerations Table

Research Stage Key Techniques Critical Parameters References
SynthesisEDC/HOBt coupling, TLC monitoringAnhydrous conditions, stoichiometric precision
Structural AnalysisX-ray crystallography (SHELXL), HRMSLow-temperature data collection, high-resolution MS
Bioactivity ScreeningMTT assays, microsomal stability testsCell line selection, metabolic incubation time
Computational ModelingAutoDock Vina, MD simulationsForce field selection (e.g., CHARMM36), solvation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.